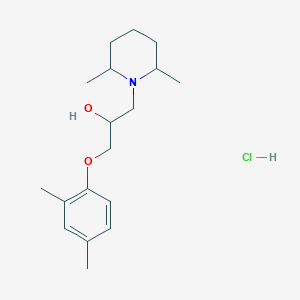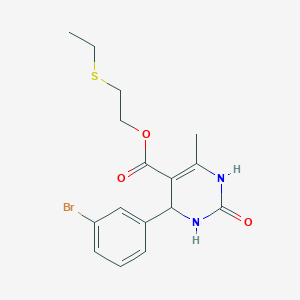![molecular formula C18H28N2O B4899461 N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)
N-[4-(1-piperidinylmethyl)phenyl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-piperidinylmethyl)phenyl]hexanamide, commonly known as NPP, is a chemical compound that belongs to the class of amides. It has been found to have potential applications in scientific research, particularly in the field of neuroscience. The purpose of
作用机制
The exact mechanism of action of NPP is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in various physiological and pathological processes in the brain, including neurotransmitter release, calcium signaling, and ion channel activity. Modulation of the sigma-1 receptor by NPP may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression and other mood disorders. NPP has also been found to have analgesic effects, which may have implications for the treatment of chronic pain.
实验室实验的优点和局限性
One of the main advantages of using NPP in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the function of the sigma-1 receptor in various physiological and pathological processes in the brain. However, one of the limitations of using NPP in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the use of NPP in scientific research. One area of interest is the potential use of NPP in the treatment of various neurological disorders, including depression, anxiety, and chronic pain. Another area of interest is the use of NPP as a tool for studying the function of the sigma-1 receptor in various physiological and pathological processes in the brain. Further research is needed to fully understand the potential applications of NPP in scientific research.
Conclusion:
In conclusion, N-[4-(1-piperidinylmethyl)phenyl]hexanamide, or NPP, is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which may have implications for the treatment of various neurological disorders. The synthesis method of NPP involves the reaction of 4-(1-piperidinylmethyl)benzyl chloride with hexanoyl chloride in the presence of a base such as triethylamine. NPP has various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain and having analgesic effects. While NPP has several advantages for use in lab experiments, such as its high affinity for the sigma-1 receptor, it also has limitations, such as its low solubility in water. There are several potential future directions for the use of NPP in scientific research, including the treatment of various neurological disorders and the study of the function of the sigma-1 receptor in the brain.
合成方法
The synthesis of NPP involves the reaction of 4-(1-piperidinylmethyl)benzyl chloride with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure NPP. The yield of the synthesis process is typically around 60-70%.
科学研究应用
NPP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes in the brain. NPP has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
属性
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-3-5-8-18(21)19-17-11-9-16(10-12-17)15-20-13-6-4-7-14-20/h9-12H,2-8,13-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMVDSBDWBAOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

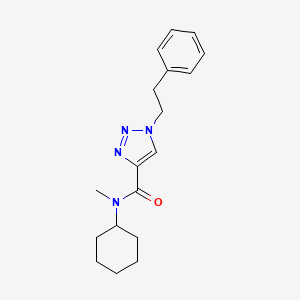
![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)

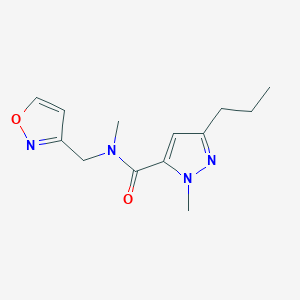
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)
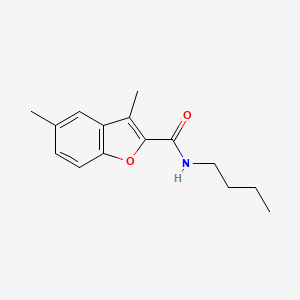
![5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)
